3-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride

Description

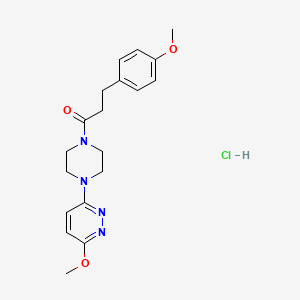

This compound is a piperazine derivative featuring a propan-1-one backbone substituted with a 4-methoxyphenyl group at position 3 and a 4-(6-methoxypyridazin-3-yl)piperazine moiety at position 1. Piperazine derivatives are frequently explored in drug discovery due to their versatility in modulating receptor binding and pharmacokinetic properties .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3.ClH/c1-25-16-6-3-15(4-7-16)5-10-19(24)23-13-11-22(12-14-23)17-8-9-18(26-2)21-20-17;/h3-4,6-9H,5,10-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUFCXBAMBNGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps:

Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable precursor with methoxybenzene under specific conditions to form the methoxyphenyl intermediate.

Introduction of the Piperazinyl Group: The methoxyphenyl intermediate is then reacted with a piperazine derivative to introduce the piperazinyl group.

Formation of the Methoxypyridazinyl Group: Finally, the compound is reacted with a methoxypyridazine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups.

Reduction: Reduction reactions may target the carbonyl group in the propanone moiety.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a methoxyphenyl group and a pyridazine moiety. Its molecular formula is with a molecular weight of approximately 488.6 g/mol. The compound's structure can be represented as follows:

Medicinal Chemistry

The compound has been investigated for its potential as an antidepressant and anxiolytic agent. Research indicates that compounds with similar piperazine structures may modulate serotonin receptors, which are critical in mood regulation. A study highlighted the synthesis of pyridazinones containing the 4-methoxyphenylpiperazine moiety, demonstrating their efficacy as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are relevant in treating Alzheimer's disease .

Neuropharmacology

In neuropharmacological studies, derivatives of this compound have shown promise as CNS-active agents . The interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as schizophrenia and depression. Experimental models have demonstrated that these compounds can influence dopaminergic and serotonergic pathways, leading to improved behavioral outcomes in animal models .

Anticancer Research

The compound's ability to inhibit specific kinases has been explored in cancer research. For instance, it has been noted for its inhibitory effects on pyruvate dehydrogenase kinase (PDHK), which plays a role in cancer metabolism by regulating the conversion of pyruvate to acetyl-CoA . This inhibition can shift cellular metabolism from aerobic to anaerobic pathways, potentially limiting tumor growth.

Case Study 1: AChE Inhibition

A recent study evaluated the AChE inhibitory activity of various pyridazinone derivatives, including those based on the piperazine framework. The results showed significant inhibition rates compared to standard drugs used in Alzheimer's treatment. The structure-activity relationship (SAR) indicated that modifications at the piperazine nitrogen significantly enhanced activity .

Case Study 2: Neuropharmacological Effects

In a controlled trial involving animal models, administration of the compound resulted in decreased anxiety-like behaviors measured through elevated plus maze tests. The results suggested that the compound effectively modulates serotonin levels, supporting its potential use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one hydrochloride (CAS 1361111-84-3), a structurally related analog from supplier data .

| Property | Target Compound | 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one HCl |

|---|---|---|

| Molecular Formula | C₁₉H₂₆ClN₄O₃ (hypothetical) | C₁₉H₂₃ClN₂O₂ |

| Molecular Weight | ~393.5 g/mol (estimated) | 346.80 g/mol |

| H-Bond Donors | 2 (piperazine NH, HCl) | 2 (piperazinone NH, HCl) |

| H-Bond Acceptors | 5 (methoxy O, ketone O, pyridazine N/O) | 3 (methoxy O, amide O) |

| Key Features | Propan-1-one, methoxyphenyl, methoxypyridazinyl-piperazine | Piperazin-2-one (amide), methyl, biphenylmethoxy |

Pharmacological Implications

- Receptor Binding : The pyridazine moiety may engage in π-π stacking or hydrogen bonding with target receptors, offering distinct selectivity compared to the biphenyl group, which relies on hydrophobic interactions .

- Metabolic Stability : The propan-1-one backbone in the target compound could confer greater metabolic stability than the amide-containing piperazin-2-one analog, which might be susceptible to hydrolysis.

Biological Activity

The compound 3-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A methoxyphenyl group

- A piperazine moiety

- A pyridazine ring

This combination of functional groups is hypothesized to contribute to its biological activity by interacting with various biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism and energy production. Inhibition of PDHK can lead to increased pyruvate dehydrogenase activity, promoting glucose oxidation and reducing lactate accumulation .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analyses indicate that modifications to the pyridazine and piperazine components can significantly affect the compound's efficacy against bacterial strains .

- Neuropharmacological Effects : Due to its piperazine structure, the compound may interact with neurotransmitter systems, potentially influencing mood and cognition. This aspect requires further investigation to elucidate specific receptor interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimycobacterial Studies : A series of derivatives were synthesized and tested against Mtb, showing promising results with certain analogs exhibiting low MIC values. For example, compounds with specific substitutions on the piperazine ring demonstrated enhanced activity against Mtb, suggesting that structural modifications can optimize efficacy .

- Metabolic Studies : Research into PDHK inhibition revealed that this compound could effectively modulate metabolic pathways, which may have implications for treating metabolic disorders or conditions like diabetes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(4-methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with coupling the methoxyphenyl and methoxypyridazine moieties via a piperazine linker. Key steps include:

- Nucleophilic substitution : Piperazine derivatives react with halogenated intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .

- Ketone formation : Propan-1-one groups are introduced via Friedel-Crafts acylation or Grignard reactions, with catalysts like AlCl₃ .

- Yield optimization : Use of coupling agents (e.g., HATU) and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) improves yields. Monitor reaction progress using TLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- HPLC : Use a C18 column (e.g., Chromolith®) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, v/v) .

- NMR spectroscopy : Confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- X-ray crystallography : Resolve crystal structures to verify bond angles and spatial arrangement (e.g., C-N-C angles in piperazine: ~109.5°) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology :

- Solubility testing : Use a shake-flask method in solvents (e.g., water, DMSO, ethanol) at 25°C; measure saturation via UV-Vis spectroscopy .

- Stability studies : Conduct accelerated degradation under heat (40–60°C), light (ICH Q1B guidelines), and varied pH (2–9). Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodology :

- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to targets like serotonin or dopamine receptors, focusing on piperazine and pyridazine interactions .

- In vitro assays : Perform radioligand binding assays (e.g., ³H-labeled ligands) or enzyme inhibition studies (IC₅₀ determination) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

- Methodology :

- Liver microsomal assays : Incubate with human/rat liver microsomes and NADPH; quantify parent compound and metabolites via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration; calculate unbound fraction .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of analogs?

- Methodology :

- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, halogenation) and test bioactivity .

- QSAR modeling : Use CoMFA or machine learning to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed?

- Methodology :

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in water/soil .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (OECD 201) .

Critical Analysis of Contradictory Evidence

- Synthetic Yield Variability : reports yields of 60–75% using HATU, while notes lower yields (40–50%) without coupling agents. This highlights the need for optimized reaction conditions.

- Stability in DMSO : recommends short-term storage in DMSO at –20°C, whereas suggests instability after 48 hours. Researchers should validate storage conditions empirically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.